N-(3-fluorophenyl)-4-phenoxybutanamide
Description
N-(3-fluorophenyl)-4-phenoxybutanamide is a fluorinated aromatic compound characterized by a butanamide backbone substituted with a phenoxy group at the 4-position and a 3-fluorophenyl moiety at the terminal amide nitrogen. The fluorine atom at the 3-position of the phenyl ring and the phenoxy group likely influence its physicochemical properties, such as lipophilicity, electronic effects, and binding affinity to biological targets .
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c17-13-6-4-7-14(12-13)18-16(19)10-5-11-20-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNLYTSYJWHCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-phenoxybutanamide typically involves the reaction of 3-fluoroaniline with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 3-fluoroaniline in anhydrous dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add 4-phenoxybutanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
Step 4: Allow the reaction to proceed at room temperature for several hours.
Step 5: Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
Step 6: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-4-phenoxybutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Activity
The position of substituents on aromatic rings critically impacts biological activity. For example:
- 3-Chloro-N-phenyl-phthalimide (): The chloro group at the 3-position of the phthalimide ring enhances its utility as a monomer in polyimide synthesis due to its electron-withdrawing nature, which facilitates polymerization reactions .
- Piperidinoethylesters of alkoxyphenylcarbamic acids (): Alkoxy substituents in the 3- or 4-position on the phenyl ring exhibit higher inhibitory activity on photosynthesis compared to 2-substituted analogues. This suggests that steric hindrance in the 2-position reduces binding efficiency to chloroplast targets .
Implication for N-(3-fluorophenyl)-4-phenoxybutanamide: The 3-fluorophenyl group may optimize target engagement due to reduced steric hindrance compared to 2-substituted analogues, while the 4-phenoxy group could enhance membrane permeability.
Fluorine vs. Other Halogens
Fluorine’s unique electronegativity and small atomic radius differentiate it from bulkier halogens like chlorine:
- 3-Chloro-N-phenyl-phthalimide (): Chlorine’s larger size and polarizability may improve thermal stability in polymers but could reduce metabolic stability in bioactive compounds .
Key Difference: Fluorine’s electronegativity in this compound may strengthen hydrogen bonding with biological targets compared to chlorinated analogues, improving selectivity and potency.
Table 1: Comparison of Key Compounds
Role of Phenoxy vs. Phenyl Groups
- For example, methoprotryne (), a triazine herbicide with a methoxypropyl group, relies on ether linkages for herbicidal activity .
- Phenyl Group : Pure phenyl substituents, as in N-(3-fluorophenyl)-4-phenylbutanamide (), may prioritize lipophilicity over solubility, favoring blood-brain barrier penetration in neurological targets .
Comparison: The phenoxy group in this compound likely balances lipophilicity and solubility, making it suitable for both agricultural and pharmaceutical applications.
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